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Abstract

Jak1-IN-13 is a highly potent and selective, orally active inhibitor of Janus kinase 1 (JAK1), a
critical enzyme in the JAK-STAT signaling pathway. Dysregulation of this pathway is implicated
in a variety of autoimmune diseases, inflammatory conditions, and cancers, making selective
JAK1 inhibition a compelling therapeutic strategy. This document provides a comprehensive
technical overview of Jak1-IN-13, including its chemical structure, physicochemical and
pharmacological properties, mechanism of action, and detailed experimental protocols for its
characterization.

Chemical Structure and Properties

Jak1-IN-13 is a complex heterocyclic molecule. Its structure and key properties are
summarized below.

Chemical Structure:
¢ SMILES: O=C(C1=C(N[C@ @H]2C--INVALID-LINK--C)N=C1)C4=CN(C)N=C4

e IUPAC Name: 1-(1-methyl-1H-pyrazol-4-yl)-2-(((3S,4R)-4-methyl-1-(4-
(trifluoromethyl)benzyl)piperidin-3-yl)amino)pyrimidin-5(4H)-one

Physicochemical and Pharmacological Properties:
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Property Value

Molecular Formula C23H26F3N50
Molecular Weight 445.48 g/mol [1]

CAS Number 2778330-90-6[1]
Appearance Solid[1]

Solubility > 2.5 mg/mL in DMSO[2]
IC50 (JAK1) 0.044 nM[1][2]
Calculated LogP 3.5 (Predicted)

Mechanism of Action: Targeting the JAK-STAT
Signaling Pathway

Jak1-IN-13 exerts its therapeutic effects by inhibiting the Janus kinase 1 (JAK1) enzyme, a key
component of the JAK-STAT signaling cascade. This pathway is a primary mechanism for
transducing signals from a multitude of cytokines and growth factors, which are crucial for
immune cell development, activation, and function.[2][3][4]

The canonical JAK-STAT pathway is initiated when a cytokine binds to its specific receptor on
the cell surface. This binding event brings the associated JAKs into close proximity, leading to
their trans-phosphorylation and activation. The activated JAKs then phosphorylate tyrosine
residues on the receptor, creating docking sites for Signal Transducer and Activator of
Transcription (STAT) proteins. Once docked, STATs are themselves phosphorylated by the
JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription
factors to regulate the expression of target genes involved in inflammation and immune
responses.[3][4][5]

Jak1-IN-13, by selectively binding to and inhibiting the kinase activity of JAK1, blocks this
entire cascade at an early and critical juncture. This leads to a significant decrease in the
phosphorylation of downstream signaling molecules, most notably STAT3, thereby modulating
the inflammatory response.[2]
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Figure 1: JAK-STAT Signaling Pathway and Inhibition by Jak1-IN-13.
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Experimental Protocols
Synthesis of Jak1-IN-13

A detailed, step-by-step synthesis protocol for Jak1-IN-13 is not publicly available in the
reviewed literature. However, based on the synthesis of structurally related pyrazolopyrimidine-
based JAK inhibitors, a plausible synthetic route can be proposed. The core of the molecule is
likely constructed through a multi-step process involving the formation of the
pyrazolopyrimidine scaffold, followed by the coupling of the piperidine and benzyl moieties. A
key step would likely involve a nucleophilic aromatic substitution or a cross-coupling reaction to
attach the substituted piperidine to the pyrimidinone core. The final steps would involve the
introduction of the trifluoromethylbenzyl group.

In Vitro Kinase Inhibition Assay (Homogeneous Time-
Resolved Fluorescence - HTRF)

The potency of Jak1-IN-13 against JAK1 can be determined using a Homogeneous Time-
Resolved Fluorescence (HTRF) kinase assay. This method measures the phosphorylation of a
substrate peptide by the kinase.

Materials:

Recombinant human JAK1 enzyme

» Biotinylated peptide substrate (e.g., a peptide derived from STAT1)

o ATP (Adenosine triphosphate)

o Jak1-IN-13 (or other test compounds)

o Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCI2, 1 mM EGTA, 0.01% Brij-35)
e HTRF Detection Buffer

« Europium cryptate-labeled anti-phospho-substrate antibody

o Streptavidin-XL665
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e Low-volume 384-well assay plates
o HTRF-compatible plate reader
Procedure:

o Compound Preparation: Prepare a serial dilution of Jak1-IN-13 in DMSO, and then dilute
further in the assay buffer.

e Enzyme and Substrate Preparation: Dilute the JAK1 enzyme and the biotinylated peptide
substrate to their final concentrations in the assay buffer.

¢ Kinase Reaction:

[e]

Add the test compound solution to the wells of the 384-well plate.

o

Add the JAK1 enzyme solution to the wells.

[¢]

Initiate the kinase reaction by adding the ATP and substrate mixture to the wells.

[¢]

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
e Detection:
o Stop the kinase reaction by adding the HTRF detection buffer containing EDTA.

o Add the mixture of Europium cryptate-labeled anti-phospho-substrate antibody and
Streptavidin-XL665 to the wells.

o Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

o Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the
fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).

o Data Analysis: Calculate the HTRF ratio (665 nm emission / 620 nm emission) and plot the
ratio against the logarithm of the inhibitor concentration. Determine the IC50 value by fitting
the data to a four-parameter logistic equation.
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Figure 2: Workflow for an In Vitro Kinase Inhibition Assay (HTRF).
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Conclusion

Jak1-IN-13 is a powerful research tool for investigating the role of JAK1 in health and disease.
Its high potency and selectivity make it an excellent candidate for further preclinical and clinical
development as a potential therapeutic for a range of inflammatory and autoimmune disorders.
The information and protocols provided in this guide are intended to facilitate further research
and development efforts in the field of JAK1 inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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